Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl carboxylate group and a tert-butoxycarbonyl (Boc)-protected aminoethyl moiety. The Boc group serves as a protective strategy for amines during synthetic processes, enhancing stability and enabling selective functionalization in multi-step reactions . This compound is structurally significant in medicinal chemistry and agrochemical research due to the oxadiazole ring’s electron-withdrawing properties and its role as a bioisostere for carboxylic acids or esters .
Properties
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c1-6-18-10(16)9-15-14-8(19-9)7(2)13-11(17)20-12(3,4)5/h7H,6H2,1-5H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNROPEXVHQTZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the oxadiazole ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Deprotection: The primary amine is released upon removal of the Boc group.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to the stability and electronic properties of the oxadiazole ring.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate depends on its application:
In Medicinal Chemistry: The compound can act as a prodrug, where the Boc group is removed in vivo to release the active amine, which then interacts with biological targets such as enzymes or receptors.
In Materials Science: The electronic properties of the oxadiazole ring contribute to the conductivity and stability of the materials in which it is incorporated.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Optimization : The target compound’s yield and purity remain underexplored compared to its analogues. Visible-light-mediated methods (as in 3y) could be adapted for scalable production .
This comparison underscores the structural versatility of Boc-protected heterocycles and highlights the need for targeted studies on the compound’s synthetic and functional profiles.
Biological Activity
Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 1210348-16-5
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, Villemagne et al. (2020) synthesized several oxadiazole derivatives that showed promising activity against Mycobacterium tuberculosis, with some compounds demonstrating low micromolar EC values and favorable pharmacokinetic profiles .
| Compound | Activity | EC (μM) | Comments |
|---|---|---|---|
| BDM 71,339 | Anti-TB | 0.072 | Excellent pharmacokinetics |
| 3a | Anti-TB | Active against monoresistant strains | Long T1/2 of 1.63 h |
Anticancer Activity
Oxadiazole derivatives have been evaluated for their anticancer properties. A study highlighted the synthesis of various oxadiazole-based compounds that demonstrated cytotoxicity against several cancer cell lines. For example, certain derivatives exhibited IC values comparable to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line Tested | IC (μM) | Reference |
|---|---|---|---|
| Compound 13 | Jurkat Cells | <10 | Significant anti-Bcl-2 activity |
| Compound 20 | U251 Cells | 10–30 | High selectivity and potency |
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts with target proteins, which is crucial for their activity .
Case Studies
-
Case Study on Antitubercular Activity :
- Objective : To evaluate the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis.
- Findings : Compounds showed significant inhibition at low concentrations, indicating potential as new anti-TB agents.
- : These findings support further development of oxadiazole derivatives in treating resistant strains of tuberculosis .
-
Case Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects of synthesized oxadiazole compounds on various cancer cell lines.
- Findings : Certain derivatives displayed potent anticancer activity with mechanisms involving apoptosis induction and cell cycle arrest.
- : The study suggests that modifications in the oxadiazole structure can enhance anticancer efficacy .
Q & A
Q. Basic
- Methodological Answer :
- Avoid inhalation of dust or aerosols by working in a fume hood with adequate ventilation .
- Use chemical-resistant gloves (e.g., nitrile) and safety goggles compliant with NIOSH/EN 166 standards .
- Prevent skin contact via proper glove removal techniques (avoid touching outer surfaces) .
- Store in a dry, well-ventilated area away from incompatible materials .
How is this compound typically synthesized?
Q. Basic
- Methodological Answer :
- The synthesis often involves Boc (tert-butoxycarbonyl) protection of the amine group. For example:
Coupling Reactions : Use EDC·HCl and DMAP in dichloromethane (DCM) to activate carboxylic acids for amide bond formation .
Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) under inert conditions .
Q. Table 1: Key Synthetic Steps
| Step | Reaction Type | Conditions | Reference |
|---|---|---|---|
| 1 | Amide coupling | EDC·HCl, DMAP, i-Pr2NEt in DCM | |
| 2 | Deprotection | TFA in DCM with i-Pr3SiH | |
| 3 | Purification | Silica gel chromatography |
What analytical methods confirm the structure and purity of this compound?
Q. Basic
- Methodological Answer :
What decomposition products form under thermal stress?
Q. Advanced
Q. Table 2: Hazardous Decomposition Products
| Product | Hazard Class | Reference |
|---|---|---|
| Carbon monoxide (CO) | Toxic gas | |
| Nitrogen oxides (NO) | Respiratory irritant | |
| Hydrogen bromide (HBr) | Corrosive gas |
How does the Boc group influence synthetic strategies?
Q. Advanced
- Methodological Answer :
What challenges arise in purification, and how are they addressed?
Q. Advanced
- Methodological Answer :
How can the oxadiazole core be modified for bioactivity studies?
Q. Advanced
- Methodological Answer :
What are the stability considerations for long-term storage?
Q. Basic
- Methodological Answer :
How is computational modeling used to predict reactivity?
Q. Advanced
- Methodological Answer :
What fire-fighting measures are recommended for lab accidents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
